3-Methylbutyl 3-hydroxy-2-methylidenebutanoate
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Overview
Description
3-Methylbutyl 3-hydroxy-2-methylidenebutanoate is an organic compound belonging to the class of beta hydroxy acids and derivatives. These compounds contain a carboxylic acid substituted with a hydroxyl group on the C3 carbon atom. This compound has been detected in various biological contexts but is not widely studied .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbutyl 3-hydroxy-2-methylidenebutanoate typically involves esterification reactions. One common method is the reaction between 3-hydroxy-2-methylidenebutanoic acid and 3-methylbutanol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or another strong acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
3-Methylbutyl 3-hydroxy-2-methylidenebutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of esters, amides, or other substituted products.
Scientific Research Applications
3-Methylbutyl 3-hydroxy-2-methylidenebutanoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Methylbutyl 3-hydroxy-2-methylidenebutanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and interactions with biological molecules. The compound can act as a substrate for enzymes, leading to various biochemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-Methylbutyl 3-hydroxy-2-methylidenebutanoate: Similar structure but with a different alkyl group.
3-Methylbutyl 2-methylbutanoate: Similar ester but with a different carboxylic acid component
Uniqueness
3-Methylbutyl 3-hydroxy-2-methylidenebutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
80758-72-1 |
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Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-methylbutyl 3-hydroxy-2-methylidenebutanoate |
InChI |
InChI=1S/C10H18O3/c1-7(2)5-6-13-10(12)8(3)9(4)11/h7,9,11H,3,5-6H2,1-2,4H3 |
InChI Key |
URBTVTZTLQVLCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)C(=C)C(C)O |
Origin of Product |
United States |
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